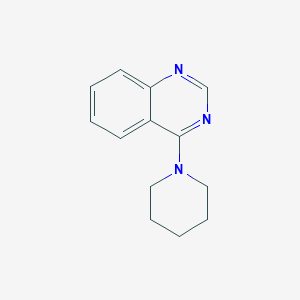
4-Piperidinoquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Piperidinoquinazoline is a useful research compound. Its molecular formula is C13H15N3 and its molecular weight is 213.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Piperidinoquinazoline is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological activity, and therapeutic potential of this compound, supported by relevant data tables and research findings.
Chemical Structure and Synthesis
This compound is derived from the quinazoline scaffold, which is known for its diverse biological activities. The synthesis typically involves the condensation of piperidine derivatives with quinazoline precursors. Various synthetic routes have been explored, leading to the production of different analogs with modified biological properties .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that derivatives of this compound showed minimum inhibitory concentrations (MIC) against various bacterial strains, including resistant strains of Mycobacterium tuberculosis. The MIC values ranged from 0.5 to 4 μg/mL for resistant strains, indicating strong activity compared to standard antibiotics .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| This compound | 2-4 (standard) | Antimycobacterial |
| This compound | 0.5-4 (resistant) | Antimycobacterial |
Cardiovascular Effects
The cardiovascular effects of this compound have been evaluated in isolated perfused rat and guinea pig hearts. In these studies, it was observed that the compound produced significant inotropic effects, enhancing cardiac contractility. The potency was notably higher in rat hearts compared to guinea pig hearts, suggesting species-specific responses .
| Compound | Inotropic Effect | Species |
|---|---|---|
| Compound 1 | Greater than DPI 201-106 | Rat |
| Compound 15 | One-tenth potency of Compound 1 | Guinea Pig |
Antimalarial Activity
The antimalarial potential of quinazoline derivatives has also been investigated. A series of studies indicated that certain analogs of this compound demonstrated efficacy against Plasmodium berghei in murine models. The results suggest that these compounds may serve as effective treatments for malaria, although further studies are needed to evaluate their oral bioavailability and metabolic stability .
Case Studies and Research Findings
- Antimycobacterial Case Study :
- Cardiovascular Study :
- Antimalarial Research :
属性
CAS 编号 |
41229-10-1 |
|---|---|
分子式 |
C13H15N3 |
分子量 |
213.28 g/mol |
IUPAC 名称 |
4-piperidin-1-ylquinazoline |
InChI |
InChI=1S/C13H15N3/c1-4-8-16(9-5-1)13-11-6-2-3-7-12(11)14-10-15-13/h2-3,6-7,10H,1,4-5,8-9H2 |
InChI 键 |
VIMMTIWARBDYNN-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=NC=NC3=CC=CC=C32 |
规范 SMILES |
C1CCN(CC1)C2=NC=NC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















